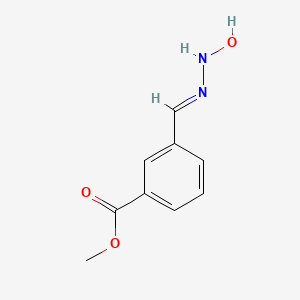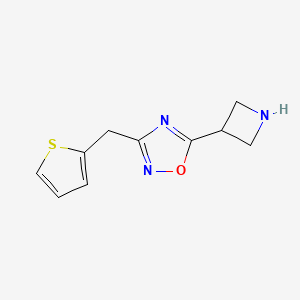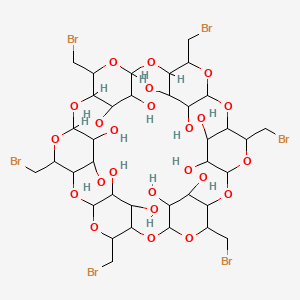![molecular formula C53H40O2 B12103292 5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)
5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-bis(3,5-diphenylphenyl)-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirobiindene core with multiple phenyl groups, contributing to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-bis(3,5-diphenylphenyl)-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirobiindene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobiindene structure.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions, using reagents such as benzene and aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phenyl groups or the spirobiindene core, leading to various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles like amines and thiols.
Major Products
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism by which 5,5’-bis(3,5-diphenylphenyl)-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol exerts its effects involves interactions with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory and cancer pathways, leading to reduced disease progression.
Signal Transduction: It may modulate signal transduction pathways, affecting cell proliferation, apoptosis, and other cellular processes.
類似化合物との比較
Similar Compounds
5,5’-Bis-(trinitromethyl)-3,3’-bi-(1,2,4-oxadiazole): Known for its high density and stability, used in energetic materials.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides: Exhibits high thermal stability and potential as therapeutic agents.
5,5’-Bis(2,3-norbornanedicarboxylic anhydride): Used in the synthesis of colorless polyimides with high thermal stability.
特性
分子式 |
C53H40O2 |
|---|---|
分子量 |
708.9 g/mol |
IUPAC名 |
5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
InChI |
InChI=1S/C53H40O2/c54-51-47(45-31-41(35-13-5-1-6-14-35)29-42(32-45)36-15-7-2-8-16-36)23-21-39-25-27-53(49(39)51)28-26-40-22-24-48(52(55)50(40)53)46-33-43(37-17-9-3-10-18-37)30-44(34-46)38-19-11-4-12-20-38/h1-24,29-34,54-55H,25-28H2 |
InChIキー |
IEDASGLQMOOCIX-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)O)C7=C1C=CC(=C7O)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)
![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)











